9-(3,4-dimethoxyphenyl)-8-oxo-2-(pentan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(3,4-Dimethoxyphenyl)-8-oxo-2-(pentan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a 3,4-dimethoxyphenyl group, a pentan-2-yl group, and a carboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dimethoxyphenyl)-8-oxo-2-(pentan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a suitable purine precursor with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as alkylation with pentan-2-yl halide and subsequent amide formation with an appropriate amine source.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or bases, can enhance the efficiency of the reactions. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-(3,4-Dimethoxyphenyl)-8-oxo-2-(pentan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the purine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides, sulfonates, or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
9-(3,4-Dimethoxyphenyl)-8-oxo-2-(pentan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory, anticancer, or antiviral properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-(3,4-dimethoxyphenyl)-8-oxo-2-(pentan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 9-(3,4-Dimethoxyphenyl)-8-oxo-2-(propyl)-8,9-dihydro-7H-purine-6-carboxamide
- 9-(3,4-Dimethoxyphenyl)-8-oxo-2-(butyl)-8,9-dihydro-7H-purine-6-carboxamide
- 9-(3,4-Dimethoxyphenyl)-8-oxo-2-(hexyl)-8,9-dihydro-7H-purine-6-carboxamide
Uniqueness
The uniqueness of 9-(3,4-dimethoxyphenyl)-8-oxo-2-(pentan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentan-2-yl group, in particular, may influence its lipophilicity, membrane permeability, and overall biological activity compared to similar compounds with different alkyl substitutions.
Properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-8-oxo-2-pentan-2-yl-7H-purine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-5-6-10(2)17-21-14(16(20)25)15-18(23-17)24(19(26)22-15)11-7-8-12(27-3)13(9-11)28-4/h7-10H,5-6H2,1-4H3,(H2,20,25)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRFIGXVTDCJBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=NC(=C2C(=N1)N(C(=O)N2)C3=CC(=C(C=C3)OC)OC)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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